molecular formula C10H23Cl2N3O B2464284 3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride CAS No. 2408969-14-0

3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride

Cat. No.: B2464284
CAS No.: 2408969-14-0
M. Wt: 272.21
InChI Key: MIFJCYBIJMHMIL-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride is a chemical compound with the molecular formula C10H21N3O. It is commonly used in various research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride involves several stepsThe final step involves the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and techniques to control the reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate certain biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide: This compound is similar but lacks the dihydrochloride salt form.

    N-Methyl-N-(1-methylpiperidin-4-yl)propanamide: This compound is similar but lacks the amino group.

Uniqueness

The presence of both the amino group and the dihydrochloride salt form in 3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride makes it unique. These features contribute to its distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-12-7-4-9(5-8-12)13(2)10(14)3-6-11;;/h9H,3-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFJCYBIJMHMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408969-14-0
Record name 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide dihydrochloride
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